molecular formula C24H34N4O3 B2921413 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 941986-14-7

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2921413
CAS RN: 941986-14-7
M. Wt: 426.561
InChI Key: AITAFHYTBUSLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H34N4O3 and its molecular weight is 426.561. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intracellular Calcium Activity

One study focuses on substituted 1,4-benzoxazines, including derivatives related to the mentioned compound, which showed moderate activity on intracellular calcium. Compounds with a homoveratrylamino moiety exhibited superior potency, indicating potential applications in modulating intracellular calcium levels, a crucial factor in many physiological and pathological processes (Bourlot et al., 1998).

Antimicrobial Agents

Another line of research involves thiazolidinone derivatives, including compounds similar to the one , synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains. This research suggests potential applications in combating microbial infections (Patel et al., 2012).

Synthetic Utility in Organic Chemistry

The compound also finds relevance in organic synthesis, particularly in the context of developing novel methodologies for the protection of vicinal diols and selective acylation. This utility is based on the chemistry of N,N-dimethylacetamide dimethyl acetals, related to the target compound, demonstrating its importance in synthetic organic chemistry (Hanessian & Moralioglu, 1972).

Prokinetic and Antiemetic Activities

Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, similar to the mentioned compound, has shown balanced gastrointestinal prokinetic and antiemetic activities. These findings suggest potential therapeutic applications in managing gastrointestinal motility disorders and emesis (Sakaguchi et al., 1992).

Alzheimer's Disease Imaging

Furthermore, compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide have been explored as imaging agents for Alzheimer's Disease, specifically targeting neurofibrillary tangles and beta-amyloid plaques in living patients. This research underscores its potential application in diagnosing and monitoring Alzheimer's Disease progression (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-26(2)20-8-6-18(7-9-20)23(28-12-10-27(3)11-13-28)17-25-24(29)19-14-21(30-4)16-22(15-19)31-5/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITAFHYTBUSLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.